Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate
Overview
Description
Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate is a chemical compound that belongs to the class of oxopentanoates, which are derivatives of pentanoic acid . It has a molecular weight of 265.31 .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H19NO4/c1-18-11-15-13(16)8-5-9-14(17)19-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,15,16)
. Physical and Chemical Properties Analysis
This compound is a colorless to yellow liquid . and should be stored at room temperature .Scientific Research Applications
Synthesis of Complex Organic Compounds :
- Tetrahydro-γ-carboline compounds, which are important in synthetic and biological contexts, have been synthesized using a process that includes a 5-amino-3-oxopentanoate derivative. This process involves enamination, oxidative annulation, deprotection/lactamization, and carbonyl group reduction (Lv et al., 2013).
Development of Pharmaceutical Compounds :
- Cryptophycin-24 (Arenastatin A), a compound with potential in cancer therapy, has been synthesized using tert-butyl (5S,6R,2E, 7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2, 7-octadienoate, a key component derived from methyl 5-benzyloxy-3-oxopentanoate (Eggen et al., 2000).
Applications in Photodynamic Therapy for Cancer Treatment :
- New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, synthesized using similar compounds, show promising properties as Type II photosensitizers in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Enzyme Inactivation Studies :
- (R)-2-Benzyl-5-cyano-4-oxopentanoic acid, a similar compound, has been used as a mechanism-based inactivator for the enzyme carboxypeptidase A. The study provides insights into enzyme inactivation mechanisms and kinetics (Mobashery et al., 1990).
Chemical Process Optimization :
- The optimization of the synthesis process for Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate similar to Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate, has been reported, emphasizing improvements in yield and efficiency (Xu et al., 2018).
Safety and Hazards
Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate should be used only for research and development under the supervision of a technically qualified individual . It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
Properties
IUPAC Name |
benzyl 5-[methoxy(methyl)amino]-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-15(18-2)13(16)9-6-10-14(17)19-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFCLXXADNWCBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCCC(=O)OCC1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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